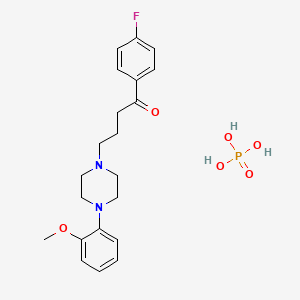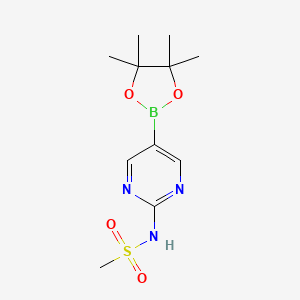
N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)methanesulfonamide” is an organic compound that contains borate and sulfonamide groups . It is related to other compounds such as “5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde” which is used for synthesising COFs and macromolecules with applications in iodine capture, OLEDs and light induced hydrogen generation .
Synthesis Analysis
This compound can be synthesized through nucleophilic and amidation reactions . In the organic synthesis of drugs, boronic acid compounds are usually used to protect diols; it is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .Molecular Structure Analysis
The structure of the compound can be characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis
Borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst forms pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts also occurs .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be further clarified by studying the molecular electrostatic potential and frontier molecular orbitals of the compound .科学的研究の応用
Synthesis and Structural Characterization
- The synthesis and crystal structure of related compounds, including the use of density functional theory (DFT) for conformational and molecular structure analysis, indicate a three-step substitution reaction methodology for obtaining boric acid ester intermediates. These structures are confirmed via FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. DFT results are consistent with crystal structures determined by X-ray diffraction, highlighting the compounds' physicochemical properties (P.-Y. Huang et al., 2021).
Molecular Electrostatic Potential and Frontier Molecular Orbitals
- Investigations into the molecular electrostatic potential and frontier molecular orbitals through DFT reveal insights into the physicochemical properties of compounds containing the tetramethyl-1,3,2-dioxaborolan moiety. Such studies help in understanding the electronic characteristics that may influence reactivity and interactions with biological targets (P.-Y. Huang et al., 2021).
Borylation Methods
- Research on the Pd-catalyzed borylation of arylbromides using boronate esters presents an effective method for synthesizing (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes. This method demonstrates the efficiency of borylation in the presence of sulfonyl groups, expanding the toolbox for synthesizing boron-containing compounds with potential applications in organic synthesis and drug discovery (J. Takagi & T. Yamakawa, 2013).
Applications in Medicinal Chemistry
- In the realm of medicinal chemistry, the synthesis and evaluation of sulfonamide derivatives, including those with pyrimidine and pyrrole substitutions, demonstrate the compound's role as intermediates in developing HMG-CoA reductase inhibitors. These findings reflect the broader utility of such compounds in synthesizing biologically active molecules that can serve as potential therapeutic agents (M. Watanabe et al., 1997).
作用機序
Target of Action
The compound is an organic intermediate with borate and sulfonamide groups , which suggests that it may interact with enzymes or receptors that have affinity for these groups.
Mode of Action
It’s known that the compound can be synthesized through nucleophilic and amidation reactions . This suggests that it may interact with its targets through similar chemical reactions.
Biochemical Pathways
The compound is known to be used for borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It’s also used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . These reactions suggest that the compound may affect pathways related to these chemical processes.
Result of Action
The compound’s involvement in borylation and hydroboration reactions suggests that it may influence the formation of certain chemical bonds within the cell.
Action Environment
The compound is known to be stored at temperatures between 2-8°c , indicating that temperature may play a role in its stability.
将来の方向性
Boronic acid compounds have a wide range of applications in pharmacy and biology . They are not only an important intermediate in organic synthesis, but also used as enzyme inhibitors or specific ligand drugs . In addition, they can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .
特性
IUPAC Name |
N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BN3O4S/c1-10(2)11(3,4)19-12(18-10)8-6-13-9(14-7-8)15-20(5,16)17/h6-7H,1-5H3,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKTWEGVBYAEQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675249 |
Source


|
| Record name | N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1218789-36-6 |
Source


|
| Record name | N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

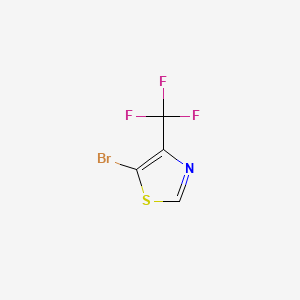


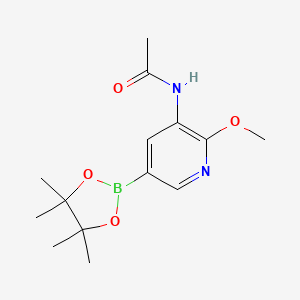


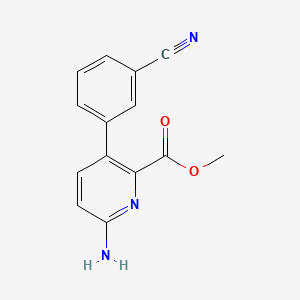
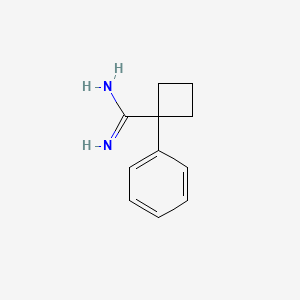


![4-Iodo-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B578707.png)

